3-Chloro-5-nitropyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

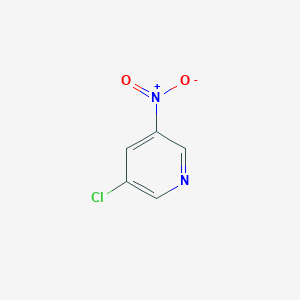

Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTXEQVAHJCPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376555 | |

| Record name | 3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-33-9 | |

| Record name | 3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-5-nitropyridine chemical properties

An In-Depth Technical Guide to 3-Chloro-5-nitropyridine: Properties, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its strategic arrangement of a chloro substituent, a nitro group, and the pyridine nitrogen atom imparts a unique electronic profile, rendering it an exceptionally versatile intermediate. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a particular focus on its utility in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The strategic importance of nitropyridine derivatives in drug discovery is well-established, as the pyridine ring is a privileged structural motif found in numerous bioactive compounds.[3][4][5] This document will delve into the core physicochemical characteristics, explore the causality behind its reactivity in key transformations, and provide validated experimental protocols for its use.

Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction conditions.

Core Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 22353-33-9 | [1][6][7][8] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][6][8] |

| Molecular Weight | 158.54 g/mol | [1][6][8] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 80-86 °C | [1][7] |

| Boiling Point | ~228-315 °C at 760 mmHg | [1][7] |

| Density | ~1.51 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone | [1] |

Chemical Structure

Caption: Chemical structure of this compound.

Theoretical Spectroscopic Data

While experimental spectra should always be used for confirmation, the theoretical ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions. Due to the strong electron-withdrawing effects of the nitro group and the ring nitrogen, these protons will be significantly deshielded, appearing at high chemical shifts (typically >8.0 ppm). The proton at C6, being ortho to the nitrogen, is expected to be the most deshielded, followed by the C2 and C4 protons.

Reactivity and Synthetic Transformations

The synthetic value of this compound stems from the targeted reactivity of its functional groups. The electronic nature of the substituted pyridine ring is the primary determinant of its chemical behavior. The ring is electron-deficient due to the electronegativity of the nitrogen atom and the powerful electron-withdrawing nitro group.[3] This deactivation makes the ring highly susceptible to nucleophilic attack, while making electrophilic substitution challenging.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr).[9][10] The chlorine atom at the C3 position is activated towards displacement by nucleophiles.

Causality: The high reactivity in SNAr reactions is a direct consequence of the electronic structure.[9][11][12] The electron-withdrawing nitro group at C5, along with the pyridine nitrogen, effectively stabilizes the negative charge of the intermediate Meisenheimer complex formed during the nucleophilic attack. This stabilization lowers the activation energy of the reaction, facilitating the displacement of the chloride leaving group.[9]

Caption: General workflow for SNAr on this compound.

Protocol 1: General Procedure for Amination via SNAr

This protocol describes a representative SNAr reaction using a generic primary amine. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile).

-

Addition of Amine: Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution.

-

Addition of Base: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq.), to act as a scavenger for the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 60-100 °C). The optimal temperature should be determined empirically for each specific nucleophile.

-

Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond can also be functionalized via transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.[13][14][15]

Causality: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in cross-coupling reactions due to the high bond dissociation energy of the C-Cl bond.[13] Overcoming this requires highly active catalytic systems. The choice of a palladium precursor combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical. These ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center, which is the rate-limiting step of the catalytic cycle.[13][15]

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol is based on established methods for challenging aryl chlorides and serves as a robust starting point for optimization.[13][15][16]

-

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).

-

Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane with 10-20% water or anhydrous toluene, via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

-

Monitoring: Allow the reaction to cool periodically to safely take aliquots for analysis by TLC or LC-MS to monitor consumption of the starting material.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic solids.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue using flash column chromatography to isolate the desired product.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine, providing a key site for further molecular elaboration.[17][18]

Causality: The reduction of an aromatic nitro group is a classic and reliable transformation.[18] Reagents like tin(II) chloride in acidic media, iron powder in acetic acid, or catalytic hydrogenation (H₂ over Pd/C) are highly effective.[19][20] The choice of reagent depends on the tolerance of other functional groups in the molecule. For instance, catalytic hydrogenation is a clean method but may also reduce other susceptible groups.

Protocol 3: Nitro Group Reduction using Tin(II) Chloride

-

Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction is often complete within 1-3 hours.

-

Monitoring: Follow the reaction progress by TLC, looking for the consumption of the starting material.

-

Workup: Cool the reaction mixture and carefully quench by pouring it over crushed ice.

-

Basification: Basify the mixture to a pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated NaOH. This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 5-amino-3-chloropyridine, which can be further purified if necessary.

Applications in Medicinal Chemistry

This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules.[17][21] The ability to selectively functionalize the C3 position and subsequently modify the resulting amine at C5 allows for the rapid generation of compound libraries for screening and lead optimization.[22] Derivatives of substituted nitropyridines are integral to compounds with demonstrated antibacterial, kinase inhibitory, and herbicidal activities.[21]

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential. It is classified as harmful and an irritant.[23][24][25]

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[23][25] |

| Skin Irritation | H315: Causes skin irritation.[23][25] |

| Eye Irritation | H319: Causes serious eye irritation.[23] |

| Specific target organ toxicity | H335: May cause respiratory irritation.[23][25] |

Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[23][26]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[24][26]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[25][26]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its value lies not just in its structure, but in its predictable and versatile reactivity. A deep understanding of the electronic factors governing its susceptibility to SNAr, its amenability to modern cross-coupling techniques, and the synthetic potential unlocked by the reduction of its nitro group allows researchers to strategically design and execute complex synthetic routes. By leveraging the protocols and principles outlined in this guide, scientists can effectively harness the power of this building block to accelerate the discovery and development of novel chemical entities.

References

- 1. This compound CAS:22353-33-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS#: 22353-33-9 [m.chemicalbook.com]

- 8. This compound | CAS 22353-33-9 [matrix-fine-chemicals.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Nucleophilic aromatic substitution | chemical reaction | Britannica [britannica.com]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. innospk.com [innospk.com]

- 18. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 21. nbinno.com [nbinno.com]

- 22. benchchem.com [benchchem.com]

- 23. jubilantingrevia.com [jubilantingrevia.com]

- 24. fishersci.com [fishersci.com]

- 25. jubilantingrevia.com [jubilantingrevia.com]

- 26. fishersci.com [fishersci.com]

3-Chloro-5-nitropyridine CAS number 22353-33-9

An In-Depth Technical Guide to 3-Chloro-5-nitropyridine (CAS No. 22353-33-9)

Introduction and Strategic Importance

This compound is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Identified by its CAS number 22353-33-9, this pale yellow solid serves as a versatile and valuable building block for the synthesis of more complex molecular architectures.[1] Its strategic importance stems from the unique electronic properties conferred by its substituents: an electron-withdrawing nitro group and a halogen atom on a pyridine core. This arrangement activates the molecule for a variety of chemical transformations, making it a key intermediate in the development of novel therapeutic agents and other fine chemicals.[2][3] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications for professionals in research and development.

Physicochemical and Structural Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in synthesis. This compound is a solid at room temperature with a distinct melting point, indicating its purity.[1][4]

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 22353-33-9 | [5] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][5] |

| Molecular Weight | 158.54 g/mol | [1][5] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 80-82 °C / 86 °C | [1][4] |

| Boiling Point | ~228.2 - 314.9 °C (at 760 mmHg) | [1][4] |

| Density | ~1.51 g/cm³ | [1] |

| IUPAC Name | This compound | [5] |

| SMILES | [O-]--INVALID-LINK--C1=CN=CC(Cl)=C1 | [5] |

| InChIKey | MUTXEQVAHJCPSL-UHFFFAOYSA-N |[5] |

Caption: Chemical structure of this compound.

Spectroscopic Profile for Structural Verification

For the research scientist, unambiguous structural confirmation is paramount. The spectroscopic data for this compound provides a unique fingerprint.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons at positions 2, 4, and 6 will appear as distinct multiplets (e.g., doublet of doublets, doublet) due to coupling with each other. The exact chemical shifts are influenced by the strong electron-withdrawing effects of the nitro group and the electronegativity of the chlorine atom and the ring nitrogen.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display five signals for the five unique carbon atoms of the pyridine ring. The carbons bonded to the electronegative nitrogen (C2, C6) and chlorine (C3) will be shifted downfield. The carbon attached to the nitro group (C5) will also be significantly deshielded.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. Characteristic peaks would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl stretching vibrations would appear in the fingerprint region, and C=N and C=C stretching from the aromatic pyridine ring would be observed around 1600-1400 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight (158.54 g/mol ). A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive indicator of the presence of a single chlorine atom.

Synthesis and Purification Protocol

While various synthetic routes exist, a common and effective laboratory-scale preparation involves the chlorination of a hydroxyl-substituted pyridine precursor. This method is advantageous due to the availability of starting materials and high reaction selectivity.[6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Hydroxy-5-nitropyridine

This protocol is based on established methods for chlorinating hydroxypyridines.[7][8]

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Reagents: To the flask, add 2-hydroxy-5-nitropyridine (1.0 eq), phosphorus pentachloride (PCl₅, 1.2 eq), and phosphorus oxychloride (POCl₃, 5-10 volumes).

-

Reaction: Heat the reaction mixture to 100-105°C and stir for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After cooling the mixture, carefully and slowly pour it into a beaker containing crushed ice with vigorous stirring.

-

Neutralization: Cautiously neutralize the acidic solution to a pH of 8-9 using a 40% aqueous sodium hydroxide (NaOH) solution. Ensure the temperature is kept low with an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

-

Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization from ethanol if necessary.

Chemical Reactivity and Key Transformations

The utility of this compound lies in its predictable and versatile reactivity, primarily governed by the interplay between the chloro and nitro substituents.

A. Nucleophilic Aromatic Substitution (SNAr)

This is the most prominent reaction pathway for this substrate. The pyridine nitrogen and the powerful electron-withdrawing nitro group at the 5-position make the ring highly electron-deficient.[9][10] This electronic pull activates the carbon at the 3-position (attached to the chlorine) for attack by nucleophiles. The chlorine atom serves as an excellent leaving group.

Causality: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C3 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11] The negative charge is delocalized effectively onto the electronegative nitro group and the ring nitrogen, which stabilizes this intermediate and lowers the activation energy for the reaction. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.[9][11]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

-

Common Nucleophiles: A wide range of nucleophiles can be employed, including amines, alcohols, thiols, and their corresponding anions (alkoxides, thiolates), enabling the synthesis of diverse derivatives.[3]

B. Palladium-Catalyzed Cross-Coupling Reactions

While aryl chlorides are typically less reactive than bromides or iodides, modern palladium catalysts with specialized phosphine ligands can effectively activate the C-Cl bond for cross-coupling reactions like the Suzuki-Miyaura coupling.[12] This reaction is a cornerstone of modern drug discovery for its ability to form carbon-carbon bonds.

Causality: The reaction follows a catalytic cycle involving a palladium(0) species.[13] The cycle begins with the oxidative addition of the palladium catalyst into the C-Cl bond. This is followed by transmetalation, where the organic group from a boronic acid (or ester) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.[13][14]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki Coupling

This protocol is a generalized procedure based on established methods for aryl chlorides.[12][15]

-

Setup: To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq), a palladium precursor like Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like SPhos or XPhos (4-10 mol%).

-

Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water or toluene.

-

Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography to obtain the coupled product.

C. Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (5-amino-3-chloropyridine). This transformation is fundamental as it introduces a new point of reactivity, allowing for a vast array of subsequent functionalizations such as amide bond formation, sulfonamide synthesis, or diazotization reactions.

Experimental Protocol: Nitro Group Reduction

Common methods for nitro group reduction are well-established and highly efficient.[16]

-

Setup: Dissolve this compound (1.0 eq) in a solvent like ethanol or ethyl acetate.

-

Reducing Agent: Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C, 5-10 mol%) under a hydrogen atmosphere (balloon or Parr shaker).

-

Chemical Reduction: Use a metal like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid.

-

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Workup:

-

For catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

For chemical reduction, neutralize the mixture with a base (e.g., NaHCO₃ or NaOH) and extract the product with an organic solvent.

-

-

Isolation: Dry the organic extracts, concentrate, and purify as needed to yield 5-amino-3-chloropyridine.

Applications in Drug Development and Agrochemicals

This compound is not an end product itself but a crucial intermediate. Its derivatives are found in a wide range of biologically active molecules.

-

Pharmaceutical Intermediates: The functional handles on the molecule allow for its incorporation into complex drug candidates. The ability to perform SNAr followed by nitro reduction and further elaboration is a common strategy in medicinal chemistry to build libraries of compounds for screening.[1][2] Nitropyridine derivatives are known to be part of molecules with antitumor, antiviral, and antifungal properties.[17][18]

-

Agrochemicals: Similar to pharmaceuticals, the pyridine core is a "privileged scaffold" in agrochemistry. This intermediate is used in the synthesis of novel herbicides and insecticides.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The Safety Data Sheet (SDS) provides comprehensive information.[19][20]

-

Hazards:

-

Handling Precautions:

-

Storage:

Conclusion

This compound (CAS 22353-33-9) is a quintessential example of a strategic chemical building block. Its value is derived not from its direct application, but from the latent reactivity embedded within its structure. The electronically activated pyridine ring allows for controlled and sequential functionalization through well-understood reaction pathways like nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction. For researchers and scientists in drug development and fine chemical synthesis, a thorough understanding of this intermediate's properties and reactivity is key to unlocking its potential in the creation of novel and complex molecules.

References

- 1. This compound CAS 22353-33-9 - Medicine Grade at Best Price [nbinnochem.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 22353-33-9 [m.chemicalbook.com]

- 5. This compound | CAS 22353-33-9 [matrix-fine-chemicals.com]

- 6. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 7. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. youtube.com [youtube.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 17. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 18. 3-Chloro-5-methyl-2-nitropyridine [benchchem.com]

- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 20. Page loading... [guidechem.com]

- 21. jubilantingrevia.com [jubilantingrevia.com]

- 22. 22353-33-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-5-nitropyridine

Introduction

3-Chloro-5-nitropyridine is a halogenated and nitrated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nature of both the chloro and nitro substituents on the pyridine ring, make it a versatile reagent for creating complex molecular architectures. For researchers, scientists, and professionals in drug development and agrochemical synthesis, a thorough understanding of its physical properties is not merely academic; it is fundamental to its effective handling, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, details the experimental methodologies for their determination, and offers insights into its safe handling and storage.

Core Physicochemical Properties

The fundamental physical characteristics of a compound govern its behavior in both storage and reaction conditions. This compound is typically a pale yellow solid at room temperature, a property that dictates its handling as a powder.[1] There is some variation in the literature regarding its precise melting and boiling points, which may be attributable to differences in purity or measurement conditions.

For laboratory applications, its solubility is a key parameter. It is reported to be soluble in common organic solvents such as ethanol and acetone, facilitating its use in a wide range of reaction media.[1] Conversely, its insolubility in water is a critical consideration for reaction workups and purification procedures.[2]

Below is a summary of its key physical properties compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][3][4] |

| Molecular Weight | 158.54 g/mol | [1][3][4] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 80-82 °C or 86 °C | [1][3] |

| Boiling Point | 314.9 °C (at 760 mmHg) or 228.2 °C | [1][3] |

| Density | 1.51 g/cm³ | [1] |

| CAS Number | 22353-33-9 | [1][3][4] |

| Solubility | Soluble in ethanol, acetone; Insoluble in water | [1][2] |

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections describe the expected spectral features based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, the molecule has three aromatic protons in distinct chemical environments, which will give rise to three separate signals in the ¹H NMR spectrum.

-

Expected ¹H NMR Spectrum:

-

H-2: This proton is positioned between the ring nitrogen and the chloro group. It is expected to be a doublet with a small coupling constant (⁴J), appearing at a distinct chemical shift.

-

H-4: Situated between the chloro and nitro groups, this proton will likely appear as a triplet or more accurately, a doublet of doublets, due to coupling with both H-2 and H-6.

-

H-6: This proton is adjacent to the ring nitrogen and is expected to be a doublet. Due to the strong electron-withdrawing effects of the adjacent nitrogen and the nitro group at the meta-position, it is likely to be the most downfield signal.

-

Integration: The relative integration of these three signals will be 1:1:1.

-

-

Expected ¹³C NMR Spectrum:

-

The molecule lacks symmetry, so all five carbon atoms are chemically non-equivalent. Therefore, five distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

-

The carbons directly attached to the electronegative nitrogen (C-2, C-6), chlorine (C-3), and the nitro group (C-5) will show significant shifts in their resonance frequencies.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by several key absorption bands.

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.[5]

-

Aromatic C=C and C=N Stretching: Vibrations from the pyridine ring will produce a series of medium to strong bands in the 1600-1400 cm⁻¹ region.[5]

-

Nitro Group (NO₂) Stretching: This is a highly characteristic feature. Two strong bands are expected: one for the asymmetric stretch (typically ~1550-1500 cm⁻¹) and one for the symmetric stretch (typically ~1350-1300 cm⁻¹).

-

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns.

-

Molecular Ion (M⁺˙): The molecular ion peak will be observed at m/z 158. A crucial feature will be the M+2 peak at m/z 160, with an intensity approximately one-third that of the M⁺˙ peak. This isotopic pattern is the definitive signature of a molecule containing one chlorine atom.

-

Fragmentation Pattern: The molecular ion is energetically unstable and will break into smaller, charged fragments.[6][7] Logical fragmentation pathways include the loss of the nitro group (NO₂, 46 Da), the chlorine atom (Cl, 35 Da), or neutral molecules like HCl (36 Da).

Caption: Predicted EI-MS Fragmentation Pathway for this compound.

Experimental Methodologies for Characterization

To ensure scientific integrity, the physical properties of this compound must be determined using validated, reproducible protocols.

Workflow for Physicochemical Characterization

The overall process for characterizing a new batch of a chemical like this compound follows a logical sequence to confirm identity, purity, and structure.

Caption: General workflow for the characterization of a solid organic compound.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of purity; pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[3] Impurities tend to depress and broaden the melting range.[3][8]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush any coarse crystals in a mortar and pestle.[8][9]

-

Capillary Loading: Push the open end of a capillary melting point tube into the powdered sample. Tap the closed end of the tube gently on a hard surface to pack the powder down to a height of 1-2 cm.[1][9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp or similar apparatus.[1][3]

-

Measurement:

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[2]

Protocol 2: FT-IR Spectrum Acquisition (KBr Pellet Method)

This method involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[10][11]

-

Material Preparation: Use only spectroscopy-grade KBr. Dry the KBr in an oven at ~110 °C for 2-3 hours and store it in a desiccator to prevent moisture absorption, which can obscure the spectrum.[10]

-

Grinding & Mixing: Weigh approximately 1-2 mg of this compound and 200-300 mg of the dried KBr.[10][12] Combine them in an agate mortar and grind thoroughly with a pestle until the mixture is a fine, homogeneous powder. This step is critical to reduce light scattering.[10][11]

-

Pellet Pressing: Transfer the powder mixture into a pellet-forming die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes.[10][11] Using a vacuum die can help remove trapped air and improve pellet clarity.[11]

-

Analysis: Carefully remove the resulting thin, transparent pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum of a pure KBr pellet first, then acquire the sample spectrum.[12]

Protocol 3: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the tube. Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[4]

-

Dissolution & Shimming: Cap the tube and invert it several times to fully dissolve the sample. Place the tube in the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.[13]

-

Acquisition: Set the appropriate acquisition parameters for ¹H or ¹³C NMR and acquire the spectrum.[13]

Handling, Storage, and Stability

Proper handling and storage are paramount for user safety and to maintain the integrity of this compound.

-

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[8]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]

-

Wash hands thoroughly after handling.[11]

-

-

Storage:

Conclusion

This compound is a foundational reagent whose utility in chemical synthesis is underpinned by its distinct physical properties. A comprehensive understanding of its solid-state nature, melting point, solubility, and spectroscopic fingerprint is essential for its correct identification, purity assessment, and successful application in the laboratory. The standardized protocols provided in this guide serve as a framework for researchers to reliably characterize this compound, ensuring both the quality of their scientific outcomes and the safety of their laboratory operations. By integrating these fundamental principles, scientists can confidently employ this compound as a versatile tool in the development of novel pharmaceuticals and agrochemicals.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. 2-Chloro-3-methyl-5-nitropyridine(22280-56-4) 13C NMR [m.chemicalbook.com]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. rubingroup.org [rubingroup.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. rsc.org [rsc.org]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 9. 2-Chloro-5-methyl-3-nitropyridine(23056-40-8) 13C NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Chloro-5-nitropyridine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitropyridine is a key heterocyclic building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a halogen substituent on the pyridine ring, make it a versatile reagent for constructing more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, its significance in synthetic chemistry, and its role in the development of bioactive molecules.

Core Molecular and Physical Properties

The foundational attributes of this compound are its molecular formula and weight, which are fundamental for all stoichiometric calculations and analytical characterizations.

Molecular Formula: C₅H₃ClN₂O₂[2]

Molecular Weight: 158.54 g/mol [2][3][4]

The molecular structure consists of a pyridine ring substituted with a chlorine atom at the 3-position and a nitro group at the 5-position. This specific arrangement of substituents dictates its reactivity and utility in chemical synthesis.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

A summary of key physicochemical properties is essential for experimental design, including reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 22353-33-9 | [2][3][4] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 80-82 °C | [1] |

| Boiling Point | 314.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.51 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as ethanol and acetone. | [1] |

Synthetic Utility and Significance

The utility of this compound as a synthetic intermediate is rooted in the reactivity imparted by its functional groups.

Causality of Reactivity:

-

Electron-Withdrawing Effects: The nitro group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

-

Leaving Group: The chlorine atom at the 3-position can act as a leaving group in SNAr reactions, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) to form new carbon-heteroatom bonds.[5]

-

Nitro Group Transformation: The nitro group itself can be readily reduced to an amino group. This transformation is a critical step in many synthetic pathways, as the resulting amine can be further functionalized, for example, through diazotization, acylation, or alkylation, opening up a vast landscape of chemical possibilities.[6]

This dual functionality makes this compound and related nitropyridines invaluable in the synthesis of complex heterocyclic systems that are often central to the structure of active pharmaceutical ingredients (APIs).[5][7]

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a generalized, illustrative protocol for a typical SNAr reaction using a nitropyridine derivative. This protocol must be adapted and optimized for specific substrates and nucleophiles.

Objective: To substitute the chloro group of a nitropyridine with an amine nucleophile.

Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chloronitropyridine substrate (1.0 eq).

-

Add a suitable solvent (e.g., acetonitrile, DMF, or ethanol). The choice of solvent depends on the solubility of the reactants and the reaction temperature.

-

Add the amine nucleophile (1.1-1.5 eq).

-

Add a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq) to act as a proton scavenger.

-

-

Reaction Execution:

-

Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product using column chromatography or recrystallization to obtain the desired substituted pyridine derivative.

-

Caption: Generalized workflow for an SNAr reaction.

Applications in Drug Development and Agrochemicals

This compound serves as a key raw material in the production of various pyridine-based compounds.[1] Its derivatives are integral to the synthesis of numerous pharmaceuticals and agrochemicals. The pyridine motif is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved N-heterocyclic drugs.[7] The ability to introduce diverse functional groups onto the pyridine ring via intermediates like this compound is crucial for modulating the biological activity and pharmacokinetic properties of drug candidates.[5][6]

Conclusion

This compound is a foundational building block for advanced chemical synthesis. Its well-defined molecular weight and formula, coupled with its predictable reactivity, make it an indispensable tool for researchers and scientists. A thorough understanding of its properties and reaction mechanisms is essential for leveraging its full potential in the creation of novel pharmaceuticals, agrochemicals, and other fine chemicals.

References

Synthesis of 3-Chloro-5-nitropyridine: A Guide to Navigating Isomeric Challenges and Practical Synthetic Solutions

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The synthesis of 3-chloro-5-nitropyridine, a valuable building block in medicinal chemistry, presents a significant synthetic challenge when approached via the isomeric rearrangement of the more common 2-chloro-5-nitropyridine. This guide elucidates the electronic and mechanistic barriers that render this direct conversion impractical. We explore the theoretical underpinnings of potential rearrangement pathways, such as hetaryne-mediated cine-substitution and the ANRORC mechanism, highlighting their significant practical limitations. Subsequently, this document provides two robust, field-proven, and reliable synthetic routes for the de novo synthesis of this compound. These recommended methods—electrophilic nitration of 3-chloropyridine and the Sandmeyer reaction of 3-amino-5-nitropyridine—offer researchers a clear and efficient path to the target molecule, bypassing the complexities of isomeric rearrangement.

Part 1: The Challenge of Isomeric Rearrangement from 2-Chloro-5-nitropyridine

The direct conversion of 2-chloro-5-nitropyridine to its 3-chloro isomer is not a reported or synthetically viable transformation under standard laboratory conditions. The difficulty is rooted in the fundamental electronic properties of the pyridine ring, which dictate the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions.

Electronic Barriers to Rearrangement

In the 2-chloro-5-nitropyridine system, the chlorine atom is positioned at an electron-deficient carbon (C2), which is ortho to the ring nitrogen. This position is highly activated towards nucleophilic attack because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1] Conversely, the C3 position lacks this direct resonance stabilization from the nitrogen, making it significantly less electrophilic and thus a kinetically and thermodynamically disfavored site for a halide to occupy via a simple migration.

Any potential pathway for this isomerization would necessitate a high-energy, complex rearrangement mechanism capable of overcoming these inherent electronic barriers.

Hypothetical Mechanistic Pathway 1: Hetaryne-Mediated cine-Substitution

One theoretical possibility involves the formation of a highly reactive 3,4-pyridyne intermediate. This pathway requires forcing conditions, typically a very strong base like sodium amide (NaNH₂) or potassium tert-butoxide, to induce the elimination of hydrogen chloride (HCl).

-

Mechanism: The strong base would abstract the proton from C3, followed by the elimination of the chloride from C2 to form the 3,4-pyridyne. The subsequent addition of a chloride ion (from an external source or another molecule of starting material) to this intermediate could occur at either C3 or C4. Addition at C3 would yield the desired product, while addition at C4 would lead to 4-chloro-5-nitropyridine.

Critique and Field Insights: This pathway is fraught with challenges. The conditions required are harsh and incompatible with many functional groups. Furthermore, the addition of the nucleophile to the pyridyne is often not regioselective, leading to a mixture of isomers that would be difficult to separate.[2] The strong basic conditions could also lead to unwanted side reactions with the nitro group. Therefore, this route is considered impractical for a selective and high-yielding synthesis.

References

Spectroscopic Data for 3-Chloro-5-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its specific substitution pattern—a chloro group at the 3-position and a nitro group at the 5-position of the pyridine ring—imparts unique electronic properties that are leveraged in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. Accurate and comprehensive spectroscopic characterization is the cornerstone of ensuring the identity, purity, and structural integrity of this vital intermediate.

This technical guide provides a detailed examination of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the following sections are designed to not only present the core data but also to offer insights into the experimental considerations and the logic behind the interpretation of the spectral features. This document is structured to serve as a practical reference for researchers actively working with this compound.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound dictates its spectroscopic signature. The pyridine ring is an aromatic system, and the presence of the electron-withdrawing nitro group and the electronegative chlorine atom significantly influences the electron density distribution around the ring, which is directly reflected in the NMR chemical shifts. The vibrational modes of the various bonds give rise to a characteristic IR spectrum, while the molecule's mass and fragmentation pattern upon ionization are elucidated by mass spectrometry.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the nitro and chloro groups will deshield these protons, causing them to resonate at a relatively high chemical shift (downfield).

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.2 - 9.4 | d | ~2.5 |

| H-4 | 8.8 - 9.0 | t | ~2.5 |

| H-6 | 9.5 - 9.7 | d | ~2.5 |

Note: The predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary slightly.

Interpretation:

-

H-6: This proton is situated between the nitrogen atom and the nitro group, making it the most deshielded proton and thus appearing at the highest chemical shift. It will appear as a doublet due to coupling with H-4.

-

H-2: This proton is adjacent to the nitrogen atom and will also be significantly deshielded. It will appear as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-2 and H-6, and due to the similar coupling constants, it is expected to appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Five signals are expected for the five carbon atoms of the pyridine ring.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 130 - 135 |

| C-4 | 135 - 140 |

| C-5 | 145 - 150 |

| C-6 | 148 - 153 |

Note: The predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary slightly.

Interpretation:

-

The chemical shifts are all in the aromatic region (>100 ppm).

-

The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the nitro group (C-5) are expected to be the most downfield.

-

The carbon bearing the chlorine atom (C-3) will also be influenced, but its chemical shift is generally less predictable without specific experimental data.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aromatic ring, the nitro group, and the C-Cl bond.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1600 - 1580 | Aromatic C=C stretch | Medium |

| 1530 - 1500 | Asymmetric NO₂ stretch | Strong |

| 1350 - 1330 | Symmetric NO₂ stretch | Strong |

| 850 - 750 | C-H out-of-plane bending | Strong |

| 800 - 600 | C-Cl stretch | Strong |

Interpretation:

-

The strong absorptions corresponding to the symmetric and asymmetric stretches of the nitro group (NO₂) are highly characteristic and a key diagnostic feature in the IR spectrum.

-

The aromatic C-H and C=C stretching vibrations confirm the presence of the pyridine ring.

-

The C-Cl stretching vibration is expected in the fingerprint region and can further confirm the presence of the chloro substituent.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 158/160 | [M]⁺ (Molecular Ion) |

| 112/114 | [M - NO₂]⁺ |

| 77 | [C₅H₃N]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 158 and 160 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation: Under electron ionization (a hard ionization technique), the molecular ion is expected to undergo fragmentation. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 112/114. Further fragmentation could lead to the loss of the chlorine atom or cleavage of the pyridine ring.

Caption: General workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a characteristic mass spectrum. For softer ionization that primarily yields the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed.

-

Mass Analysis: A mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive and definitive confirmation of its chemical structure. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers, enabling them to verify the identity and purity of their material, which is a critical step in any synthetic workflow. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and similar compounds. As with any analytical endeavor, a multi-technique approach provides the most robust and reliable structural elucidation.

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Chloro-5-nitropyridine

Abstract: 3-Chloro-5-nitropyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique electronic architecture, dictated by the interplay between the pyridine nitrogen, a chloro substituent, and a potent nitro-electron-withdrawing group, imparts a distinct and highly exploitable reactivity profile. This guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic sites, grounded in fundamental electronic principles and supported by mechanistic insights and practical experimental considerations. We will dissect the molecule's electronic landscape to predict its behavior and offer a framework for its strategic deployment in complex molecular synthesis.

Introduction: The Molecular Architecture and Significance

This compound (CAS No: 22353-33-9) is a substituted pyridine derivative whose synthetic value is derived from its specific arrangement of functional groups.[3][4] The pyridine ring, an aromatic heterocycle, is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) and a moderately electron-withdrawing chloro (-Cl) group.[5][6] This combination renders the pyridine core highly "electron-poor," which is the cornerstone of its reactivity and utility as a versatile intermediate for creating more complex molecules.[5][6][7]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 22353-33-9 | [3][4][8] |

| Molecular Formula | C₅H₃ClN₂O₂ | [3][4][8][9] |

| Molecular Weight | 158.54 g/mol | [3][4][8][9] |

| Appearance | Pale yellow solid | [9] |

| Melting Point | 80-82 °C | [9] |

| SMILES | C1=C(C=NC=C1Cl)--INVALID-LINK--[O-] | [3][4] |

Electronic Landscape: Deconstructing the Sites of Reactivity

To understand the reactivity of this compound, one must first appreciate the electronic contributions of each component. The pyridine nitrogen, the chloro group, and the nitro group collectively create a highly polarized aromatic system.

-

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I) on the ring. This reduces the electron density across the entire aromatic system, making it less susceptible to electrophilic attack than benzene.[10]

-

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the ring through both a strong inductive effect (-I) and a potent resonance effect (-M or -R). It strongly withdraws electron density, particularly from the ortho (C4, C6) and para (C2) positions relative to its own position (C5).

-

Chloro Group (-Cl): The chlorine atom exhibits a dual electronic nature. It is electronegative and withdraws electron density via an inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the ring through a resonance effect (+M or +R), although this effect is weak for halogens. In the context of reactivity, its inductive withdrawal is the dominant influence.

The confluence of these effects results in a pyridine ring that is severely electron-deficient and therefore highly susceptible to attack by nucleophiles.

Caption: Electronic landscape of this compound.

Analysis of Nucleophilic and Electrophilic Sites

Nucleophilic Sites

The primary nucleophilic site in this compound is the lone pair of electrons on the pyridine nitrogen atom . This site allows the molecule to act as a base or a nucleophile. However, the presence of two strong electron-withdrawing groups (Cl and NO₂) significantly reduces the electron density on the nitrogen, making it a much weaker base compared to unsubstituted pyridine. This diminished basicity is a crucial consideration in reaction design, as protonation of the nitrogen by strong acids would further deactivate the ring towards any subsequent electrophilic substitution.

Electrophilic Sites

The electrophilic character is exhibited by the carbon atoms of the pyridine ring, which are susceptible to attack by nucleophiles. The electron-withdrawing groups create significant partial positive charges (δ+) on specific carbons.

-

Most Electrophilic Carbons (Sites for Nucleophilic Attack): The positions ortho and para to the powerful nitro group are the most activated towards nucleophilic attack.[11][12] In this compound, these are:

-

C4 and C6 (ortho to -NO₂)

-

C2 (para to -NO₂)

-

The presence of a good leaving group, the chloride ion at C3, does not align perfectly with the most activated positions (C2, C4, C6). However, the overall electron deficiency of the ring is so pronounced that nucleophilic attack can still occur, leading to substitution reactions. The most common reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SₙAr) .[11][13][14]

Reactivity Profile: A Tale of Two Pathways

Dominant Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr mechanism is the hallmark of this compound's reactivity. This pathway is favored because the electron-withdrawing groups can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[14][15]

The mechanism proceeds in two steps:

-

Addition: A nucleophile attacks an electron-deficient carbon atom of the ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer complex.[14]

-

Elimination: The leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the ring is restored.[14][15]

Caption: General workflow of an SₙAr reaction.

Due to the activation by the nitro group, nucleophiles will preferentially attack the ring, and the chlorine at position C3 can be displaced. This makes the molecule an excellent substrate for introducing a wide variety of nucleophiles (amines, alkoxides, thiols, etc.) at the C3 position, forming new carbon-heteroatom bonds.[5]

Challenged Pathway: Electrophilic Aromatic Substitution (SₑAr)

Electrophilic aromatic substitution (SₑAr)—such as nitration, halogenation, or Friedel-Crafts reactions—is extremely difficult to perform on this compound.[10] The reasons for this profound deactivation are twofold:

-

Ring Deactivation: The combined electron-withdrawing power of the pyridine nitrogen and the nitro group makes the ring highly electron-poor and thus unattractive to electron-seeking electrophiles.[5][10]

-

Catalyst Interaction: SₑAr reactions often require strong Lewis or Brønsted acid catalysts.[10][16][17] These acids will readily coordinate with or protonate the basic lone pair on the pyridine nitrogen, adding a formal positive charge to the ring and deactivating it even further.[10][18]

Consequently, direct electrophilic substitution on this substrate is nearly impossible under standard conditions.[10]

Experimental Protocol: A Case Study in SₙAr

The following protocol provides a representative example of a nucleophilic aromatic substitution reaction using this compound to synthesize an N-substituted aminopyridine derivative, a common scaffold in medicinal chemistry.

Reaction: Synthesis of N-benzyl-5-nitropyridin-3-amine

Objective: To demonstrate the displacement of the chloro group at the C3 position by an amine nucleophile.

Methodology:

-

Reagent Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.59 g, 10 mmol) in 30 mL of ethanol.

-

To this solution, add benzylamine (1.29 g, 12 mmol, 1.2 equivalents).

-

Add a mild base such as triethylamine (2.02 g, 20 mmol, 2.0 equivalents) to act as a scavenger for the HCl generated during the reaction.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Causality Insight: Heating provides the necessary activation energy for the nucleophilic attack, which is the rate-determining step. The use of a polar protic solvent like ethanol helps to solvate the ions and intermediates.

-

-

Work-up and Isolation:

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Add 50 mL of deionized water to the residue. The product should precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 15 mL) to remove any residual salts.

-

-

Purification and Validation:

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-benzyl-5-nitropyridin-3-amine.

-

Dry the purified product under vacuum.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point) to confirm its identity and purity. The expected product is a solid.

-

Conclusion for the Drug Development Professional

This compound is a quintessential example of a strategically "activated" heterocyclic intermediate. Its reactivity is not a matter of chance but a deliberate consequence of its electronic design. The key takeaway for researchers is the molecule's pronounced electrophilic character at the ring carbons, making it an ideal substrate for SₙAr reactions. By understanding that nucleophilic attack is the dominant reactive pathway, drug development professionals can confidently employ this molecule as a reliable scaffold for introducing diverse functionalities, particularly nitrogen and oxygen-based nucleophiles, which are prevalent in biologically active compounds. Conversely, its inertness to electrophilic substitution ensures high regioselectivity and prevents unwanted side reactions. This predictable and robust reactivity profile solidifies the position of this compound as a high-value building block in the synthesis of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound | 22353-33-9 | FC76224 [biosynth.com]

- 4. This compound | CAS 22353-33-9 [matrix-fine-chemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Chloro-5-methyl-2-nitropyridine [benchchem.com]

- 7. innospk.com [innospk.com]

- 8. synchem.de [synchem.de]

- 9. This compound CAS:22353-33-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Chloro-2-nitropyridine | 54231-32-2 | Benchchem [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Solubility Profile of 3-Chloro-5-nitropyridine in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

Solubility is a cornerstone of successful pharmaceutical development, profoundly influencing a compound's bioavailability, formulation, and scalability. 3-Chloro-5-nitropyridine, a key building block in the synthesis of novel therapeutics and agrochemicals, presents a case study in the critical need for well-characterized solubility data.[1][2][3] This in-depth technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. While quantitative public data is limited, this guide synthesizes available qualitative information, leverages data from structurally analogous compounds to predict solubility trends, and provides detailed, field-proven experimental protocols to empower researchers in generating precise solubility data. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this versatile intermediate.

Introduction: The Strategic Importance of this compound

This compound (CAS: 22353-33-9) is a substituted pyridine derivative featuring a chloro and a nitro group on the pyridine ring.[1][4][5] These functional groups impart a unique reactivity profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][6] The electron-withdrawing nature of the nitro group and the presence of the chlorine atom as a good leaving group make the pyridine ring susceptible to various chemical transformations, including nucleophilic aromatic substitution.[2][6]

The efficiency of these synthetic transformations, as well as the ease of purification of intermediates and final active pharmaceutical ingredients (APIs), are all critically dependent on the solubility of this compound in the chosen reaction and purification solvents. A thorough understanding of its solubility behavior is therefore not merely an academic exercise but a fundamental prerequisite for rational process development, optimization, and scale-up.

This guide will delve into the theoretical underpinnings of its solubility, present available data, and offer robust methodologies for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][4][7] |

| Molecular Weight | 158.54 g/mol | [1][4][7] |

| Appearance | Pale yellow to yellow solid | [1][8] |

| Melting Point | 80-86 °C | [1][9] |

| Boiling Point | ~314.9 °C at 760 mmHg | [1] |

| Density | ~1.51 g/cm³ | [1] |

The compound's solid-state nature and relatively high melting point suggest significant intermolecular forces in the crystal lattice. Overcoming these forces is a key energy barrier that a solvent must surmount to achieve dissolution.

Understanding Solubility: Theoretical Framework

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent.

-

Solute (this compound): The molecule possesses both polar and non-polar characteristics. The pyridine ring provides some aromatic, non-polar character. However, the highly electronegative nitro (-NO₂) and chloro (-Cl) groups are strongly electron-withdrawing, creating significant dipole moments and making the molecule polar. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

-

Solvent Interaction: For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

Based on its structure, this compound is expected to be most soluble in polar organic solvents, particularly those that are polar aprotic, which can engage in dipole-dipole interactions without the competing hydrogen bonding networks found in protic solvents.

Solubility Profile of this compound

Direct, quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative descriptions and data from analogous compounds provide a strong basis for understanding its behavior.

Qualitative Solubility

Several sources confirm the general solubility of this compound in common organic solvents.

-

It is described as soluble in ethanol and acetone .[1]

-

As a class, nitropyridines are generally noted to be soluble in solvents like ether and carbon tetrachloride , while being insoluble in water.[10]

-

A safety data sheet for the closely related isomer, 2-Chloro-5-nitropyridine, indicates solubility in Toluene and Dimethylformamide (DMF) .[11]

Comparative Analysis with Analogous Compounds

To build a more predictive model, we can examine the solubility data of structurally similar compounds. A technical guide on 2-Chloro-3-methyl-5-nitropyridine provides valuable comparative data for 2-chloro-5-nitroaniline.[12] While the amine group in this analog is a hydrogen bond donor and will influence solubility, the overall trend provides a useful starting point for solvent selection. The observed solubility order for 2-chloro-5-nitroaniline was: